tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(4-fluorobenzoyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-8-10-21(11-9-13)16(22)14-4-6-15(19)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGFRRRZYHXNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nucleophilic Substitution: Reacting a piperidine derivative with 4-fluorobenzoyl chloride to form the fluorobenzoyl-piperidinyl intermediate.
Carbamate Formation: Treating the intermediate with tert-butyl chloroformate to introduce the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinyl ring to its corresponding N-oxide.
Reduction: Reduction of the fluorobenzoyl group to a fluorobenzyl group.
Substitution: Replacement of the fluorobenzoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate reaction conditions.
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Fluorobenzyl derivatives: from reduction reactions.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can bind to receptors or enzymes, modulating their activity. The tert-butyl group enhances the compound's stability and lipophilicity, facilitating its passage through biological membranes.
Molecular Targets and Pathways:
Receptors: Binding to G-protein-coupled receptors (GPCRs) or other receptor types.
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in the substituents attached to the piperidine ring and the aromatic/heteroaromatic systems. Below is a comparative analysis:
Pharmacological and Biochemical Relevance
- The 4-fluorophenyl moiety in the target compound is a known pharmacophore in kinase inhibitors, where fluorine’s electronegativity modulates electron density in the aromatic ring, enhancing binding to hydrophobic pockets in enzymes .
- Analogs with chlorinated heterocycles (e.g., 2-chloronicotinoyl in ) may exhibit altered selectivity profiles due to steric and electronic effects.
Biological Activity
tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate (CAS RN: 1253404-09-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H25FN2O3
- Molecular Weight : 336.4 g/mol
- Structural Formula : The compound features a tert-butyl group, a piperidine ring, and a fluorobenzoyl moiety, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzoylbenzophenone thiosemicarbazones have shown selective inhibition of cathepsin L, a cysteine protease implicated in cancer metastasis. These analogues demonstrated significant inhibition of cell invasion in breast and prostate cancer models at low micromolar concentrations .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Thiosemicarbazone 1 | 10 | MDA-MB-231 | Cathepsin L inhibition |
| Thiosemicarbazone 8 | 5 | PC-3ML | Cathepsin L inhibition |
2. Neuropharmacological Effects
The piperidine structure in the compound suggests potential neuropharmacological applications. Compounds with similar piperidine scaffolds have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could be beneficial for treating neurological disorders .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit proteolytic enzymes critical for tumor progression.
- Cell Signaling Modulation : Potential interference with signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
A study involving the synthesis and evaluation of various piperidine derivatives highlighted the importance of substituents on the benzoyl moiety in enhancing biological activity. The presence of fluorine in the para position has been correlated with increased potency against specific cancer cell lines .
Case Study Overview
| Study | Findings |
|---|---|
| Synthesis of Benzoylbenzophenone Derivatives | Identified potent inhibitors of cathepsin L with low cytotoxicity towards normal cells. |
| Evaluation in K562 Cell Line | Demonstrated dose-dependent apoptosis induction through mitochondrial pathways. |
Q & A
Q. What synthetic strategies are effective for synthesizing tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of this compound can be adapted from analogous carbamate derivatives. A typical approach involves:
- Step 1: Condensation of 4-fluorobenzoyl chloride with piperidin-4-ylmethanol to form the piperidine intermediate.
- Step 2: Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization Tips:
- Use anhydrous solvents to prevent hydrolysis of the carbamate group.
- Monitor reaction progress via TLC or HPLC to ensure complete Boc protection.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ≥90% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and fluorobenzoyl aromatic protons (δ ~7.2–7.8 ppm) .
- HPLC/MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion at calculated m/z).
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm the absence of racemization .
Q. What safety protocols are recommended when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for synthesis steps involving volatile solvents .
- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, predicting regioselectivity for fluorobenzoyl substitution .
- Docking Studies: Screen derivatives against target proteins (e.g., enzymes or receptors) to prioritize candidates with optimal binding affinity.
- Machine Learning: Train models on existing carbamate reaction data to predict optimal solvent/catalyst combinations .
Q. What strategies address discrepancies in reported reaction yields for similar carbamate derivatives?
Methodological Answer:
- Controlled Replicates: Conduct triplicate reactions under identical conditions (temperature, solvent purity, inert atmosphere) to assess reproducibility .
- Multivariate Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) affecting yield .
- Byproduct Analysis: Use LC-MS to detect side products (e.g., de-Boc intermediates) that may reduce yield .
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral palladium complexes) during the benzoylation step to enhance stereocontrol .
- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification .
- Circular Dichroism (CD): Validate enantiomeric excess (ee) post-synthesis .
Q. What analytical methods resolve conflicting spectral data for structural confirmation?
Methodological Answer:
- Orthogonal Techniques: Combine NMR (¹H, ¹³C, 19F), IR (carbonyl stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to cross-validate structural assignments .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of fluorobenzoyl and piperidine moieties .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace specific carbons in complex spectra .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported toxicity profiles of related carbamates?
Methodological Answer:
- In Vitro Screening: Conduct standardized assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) under controlled conditions .
- Species-Specific Models: Compare toxicity in human cell lines vs. rodent models to identify species-dependent effects .
- Meta-Analysis: Aggregate data from peer-reviewed studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
